molecular formula C13H14N2O3S2 B368888 N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide CAS No. 321703-45-1

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide

Cat. No.: B368888
CAS No.: 321703-45-1
M. Wt: 310.4g/mol
InChI Key: AXKBKAOJUSYFIN-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-thienylmethylamine with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents. Additionally, the compound may interact with other molecular targets, such as enzymes involved in cell cycle regulation, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The thienyl group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .

Properties

CAS No.

321703-45-1

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4g/mol

IUPAC Name

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)15-11-4-6-13(7-5-11)20(17,18)14-9-12-3-2-8-19-12/h2-8,14H,9H2,1H3,(H,15,16)

InChI Key

AXKBKAOJUSYFIN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2

Origin of Product

United States

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